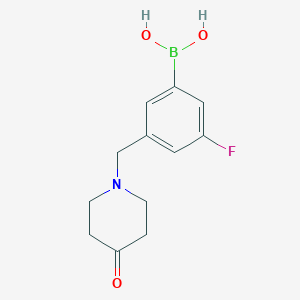
(3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
Descripción general
Descripción
“(3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H15BFNO3 . Boronic acids are commonly used as building blocks and synthetic intermediates . They have been widely studied in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “(3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 4-oxopiperidin-1-yl)methyl group .Chemical Reactions Analysis
Boronic acids, such as “(3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid”, can participate in various chemical reactions. They are often used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They can also bind diols, which has been utilized for the construction of sensors and separation systems for carbohydrates and glycoproteins .Physical And Chemical Properties Analysis
The molecular formula of “(3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid” is C12H15BFNO3, with an average mass of 251.062 Da and a monoisotopic mass of 251.112900 Da .Aplicaciones Científicas De Investigación
Synthesis and Organic Material Applications
Optical Modulation and Sensing Applications
This compound plays a role in optical modulation. For example, phenyl boronic acids, including variants similar to (3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, have been used to modify the optical properties of carbon nanotubes. This modification facilitates saccharide recognition and can be employed in sensing technologies (B. Mu et al., 2012).
Fluorescence Quenching Studies
In fluorescence quenching studies, boronic acid derivatives, including compounds structurally related to (3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, have been investigated. These studies are crucial for understanding the interactions of these compounds in various environments, which is essential for developing advanced materials and sensors (H. S. Geethanjali et al., 2015).
Application in Glucose Sensing Materials
A derivative of this compound, amino-3-fluorophenyl boronic acid, has been synthesized and used in the construction of glucose sensing materials. These materials operate at physiological pH, making them suitable for medical applications (Sasmita Das et al., 2003).
Analytical Chemistry and Biological Applications
The fluoro-substituted phenylboronic compounds, like (3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, are particularly interesting for their applications in analytical chemistry, materials' chemistry, biology, and medicine. Their properties, such as acidity and hydrolytic stability, are influenced by the electron-withdrawing character of fluorine atoms (Jan T. Gozdalik et al., 2017).
Relay Fluorescence Recognition in Living Cells
This compound has potential applications in bioimaging. A boronic acid derivative has been used as a sequential "on-off-on"-type relay fluorescence probe for detecting ions in living cells, demonstrating its potential in biological and medical research (M. Selvaraj et al., 2019).
Conformational and Electrostatic Analysis
Conformational and electrostatic analyses of related boric acid ester intermediates provide insights into their physicochemical properties. These properties are crucial for their application in various fields, including pharmaceuticals and materials science (P.-Y. Huang et al., 2021).
Direcciones Futuras
The interest in boronic acids, including “(3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid”, has been growing, especially after the discovery of the drug bortezomib . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
[3-fluoro-5-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-6-9(5-10(7-11)13(17)18)8-15-3-1-12(16)2-4-15/h5-7,17-18H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNDPPVZGVNLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCC(=O)CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



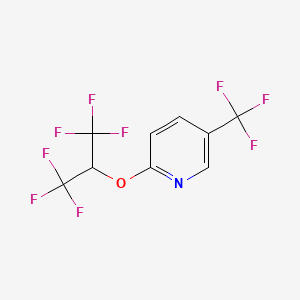
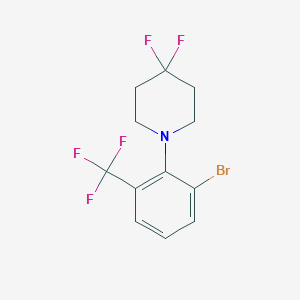

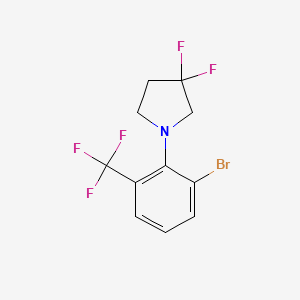
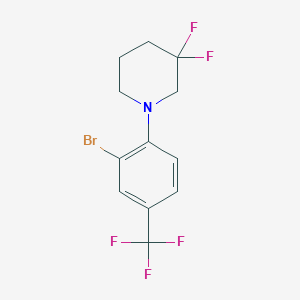

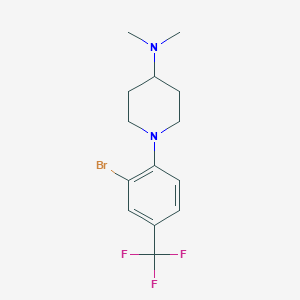
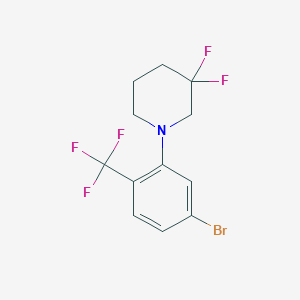
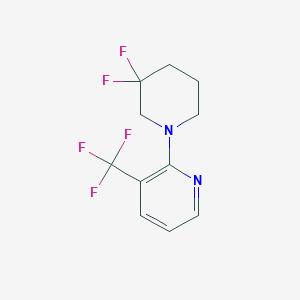
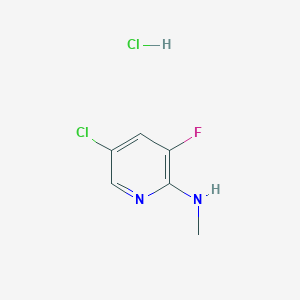

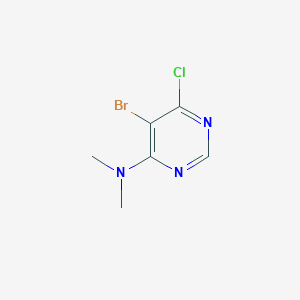
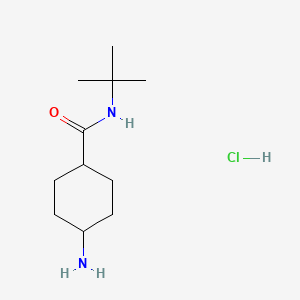
![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)